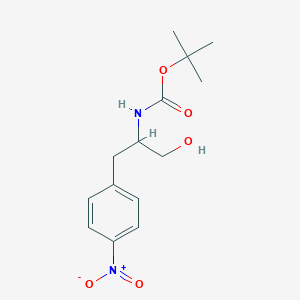
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrophenyl halide reacts with the protected amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of (S)-2-(Boc-amino)-3-(4-nitrophenyl)propanal.
Reduction: Formation of (S)-2-(Boc-amino)-3-(4-aminophenyl)-1-propanol.
Substitution: Formation of various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Boc-amino)-3-phenyl-1-propanol: Lacks the nitro group, resulting in different reactivity and applications.
(S)-2-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H20N2O5 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
tert-butyl N-[1-hydroxy-3-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,11,17H,8-9H2,1-3H3,(H,15,18) |
Clave InChI |
KTPNZMCVUCJKMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)





